2-Chlorobenzo[d]oxazole-6-carboxamide
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Overview
Description
2-Chlorobenzo[d]oxazole-6-carboxamide is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . The unique structure of this compound makes it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorobenzo[d]oxazole-6-carboxamide typically involves the condensation of 2-aminophenol with a suitable carboxylic acid derivative. One common method is the reaction of 2-aminophenol with 2-chlorobenzoic acid under acidic conditions to form the benzoxazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate ring closure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Chlorobenzo[d]oxazole-6-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or hydroxylated products.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives, hydroxylated compounds, and amine derivatives .
Scientific Research Applications
2-Chlorobenzo[d]oxazole-6-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Chlorobenzo[d]oxazole-6-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound can also interact with cellular receptors, modulating signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzoxazole: Similar in structure but lacks the carboxamide group, which may affect its biological activity.
2-Aminobenzoxazole: Contains an amino group instead of a chlorine atom, leading to different reactivity and applications.
Benzoxazole: The parent compound without any substituents, used as a reference for comparing the effects of different substituents.
Uniqueness
2-Chlorobenzo[d]oxazole-6-carboxamide is unique due to the presence of both chlorine and carboxamide groups, which contribute to its distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile intermediate in organic synthesis and its applicability in various research fields .
Properties
Molecular Formula |
C8H5ClN2O2 |
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Molecular Weight |
196.59 g/mol |
IUPAC Name |
2-chloro-1,3-benzoxazole-6-carboxamide |
InChI |
InChI=1S/C8H5ClN2O2/c9-8-11-5-2-1-4(7(10)12)3-6(5)13-8/h1-3H,(H2,10,12) |
InChI Key |
TXFQQGJHMNCTSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)OC(=N2)Cl |
Origin of Product |
United States |
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